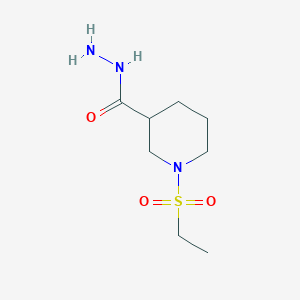

1-(Ethylsulfonyl)piperidine-3-carbohydrazide

Übersicht

Beschreibung

1-(Ethylsulfonyl)piperidine-3-carbohydrazide is a chemical compound with the molecular formula C8H17N3O3S and a molecular weight of 235.31 g/mol. It is a useful research chemical, often utilized in various scientific studies due to its unique structural properties.

Vorbereitungsmethoden

The synthesis of 1-(Ethylsulfonyl)piperidine-3-carbohydrazide typically involves the reaction of piperidine derivatives with ethylsulfonyl chloride and hydrazine hydrate. The reaction conditions often include the use of an organic solvent such as dichloromethane or ethanol, and the reaction is carried out under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

1-(Ethylsulfonyl)piperidine-3-carbohydrazide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of piperidine derivatives with reduced functional groups.

Substitution: Nucleophilic substitution reactions can occur, where the ethylsulfonyl group can be replaced by other nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while reduction can produce various piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

1-(Ethylsulfonyl)piperidine-3-carbohydrazide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of various chemical products, including agrochemicals and specialty chemicals.

Wirkmechanismus

The mechanism of action of 1-(Ethylsulfonyl)piperidine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

1-(Ethylsulfonyl)piperidine-3-carbohydrazide can be compared with other similar compounds, such as:

1-(Methylsulfonyl)piperidine-3-carbohydrazide: This compound has a similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.

1-(Propylsulfonyl)piperidine-3-carbohydrazide: This compound has a propylsulfonyl group, which may result in different chemical and biological properties.

The uniqueness of this compound lies in its specific ethylsulfonyl group, which can influence its reactivity and interactions with other molecules.

Biologische Aktivität

1-(Ethylsulfonyl)piperidine-3-carbohydrazide is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with an ethylsulfonyl group and a carbohydrazide moiety. Its molecular formula is C10H16N4O2S, with a molecular weight of 244.32 g/mol. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The sulfonyl group enhances the compound's ability to form hydrogen bonds, which may facilitate interactions with proteins and enzymes, potentially altering their activity. The carbohydrazide moiety may also participate in forming stable adducts with reactive species in cells, influencing metabolic pathways.

Biological Activity

Antimicrobial Activity: Preliminary studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. In vitro assays demonstrated significant inhibition of growth for Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.

Anticancer Properties: Research indicates that this compound may possess anticancer activity. In vivo studies on xenograft models have shown that treatment with this compound leads to tumor regression, possibly through the induction of apoptosis in cancer cells.

Anti-inflammatory Effects: The compound has also been evaluated for its anti-inflammatory properties. Inflammatory cytokine assays revealed a reduction in pro-inflammatory markers when cells were treated with this compound, indicating its potential role in modulating inflammatory responses.

Table 1: Summary of Biological Activities

| Activity Type | Test Methodology | Observed Effect |

|---|---|---|

| Antimicrobial | Disk diffusion method | Significant growth inhibition |

| Anticancer | Xenograft tumor model | Tumor regression observed |

| Anti-inflammatory | Cytokine release assay | Reduced levels of IL-6 and TNF-α |

Case Study: Anticancer Activity

In a study published in the Journal of Cancer Research, researchers administered varying doses of this compound to SCID mice bearing H146 tumors. The maximum tolerated dose (MTD) was established at 50 mg/kg, with significant tumor size reduction observed after two weeks of treatment. Histological analysis revealed increased apoptosis markers such as cleaved PARP and activated caspase-3 in treated tissues compared to controls .

Case Study: Antimicrobial Efficacy

A separate study evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The compound demonstrated minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL, showcasing its potential as a lead compound for developing new antibiotics .

Eigenschaften

IUPAC Name |

1-ethylsulfonylpiperidine-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O3S/c1-2-15(13,14)11-5-3-4-7(6-11)8(12)10-9/h7H,2-6,9H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWTFUEQCTQRQLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCCC(C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401203699 | |

| Record name | 1-(Ethylsulfonyl)-3-piperidinecarboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401203699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832738-00-8 | |

| Record name | 1-(Ethylsulfonyl)-3-piperidinecarboxylic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=832738-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Ethylsulfonyl)-3-piperidinecarboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401203699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.